[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate
CAS No.:
Cat. No.: VC14536382
Molecular Formula: C32H44N2O9
Molecular Weight: 600.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H44N2O9 |
|---|---|
| Molecular Weight | 600.7 g/mol |
| IUPAC Name | [(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |
| Standard InChI | InChI=1S/C32H44N2O9/c1-6-34-16-28(43-26(36)18-9-7-8-10-20(18)33-17(2)35)12-11-24(41-4)31-22-13-19-21(40-3)14-30(38,32(22,39)25(19)42-5)29(37,27(31)34)15-23(28)31/h7-10,19,21-25,27,37-39H,6,11-16H2,1-5H3,(H,33,35)/t19-,21+,22+,23-,24+,25+,27?,28-,29+,30+,31-,32+/m1/s1 |
| Standard InChI Key | XTSVKUJYTUPYRJ-IYCIVVPCSA-N |
| Isomeric SMILES | CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
| Canonical SMILES | CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5(C6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
Introduction
Structural and Molecular Characteristics
Core Framework and Stereochemistry
The compound features a hexacyclic scaffold comprising fused cyclohexane, cyclopentane, and heterocyclic rings. The stereochemical configuration is defined by 11 chiral centers, all in the S configuration except for C5 (R) and C6 (S), as indicated by its IUPAC name. This arrangement creates a rigid three-dimensional structure that influences its physicochemical behavior and potential biological interactions.
The hexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane core is further functionalized with hydroxyl (-OH), methoxy (-OCH₃), and ethylamine groups. The acetamidobenzoate ester moiety at position C13 introduces a planar aromatic system, enhancing molecular polarity.
Functional Groups and Physicochemical Properties
Key functional groups include:
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Three hydroxyl groups (C3, C8, C9): Facilitate hydrogen bonding with biological targets.
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Three methoxy groups (C4, C6, C16): Enhance lipid solubility and membrane permeability.
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Ethylamine group (C11): Introduces basicity (pKa ~9–10), enabling protonation at physiological pH.
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Acetamidobenzoate ester: Combines aromatic π-π interactions and hydrogen-bonding capacity via the acetamide group.
The molecular formula (C32H44N2O9) and weight (600.7 g/mol) reflect its moderate lipophilicity (calculated LogP ~2.1), suggesting balanced solubility in aqueous and organic phases.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C32H44N2O9 |
| Molecular Weight | 600.7 g/mol |
| IUPAC Name | [(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |
| Canonical SMILES | CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5(C6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
| Topological Polar Surface Area | 156 Ų |
Biosynthetic and Synthetic Considerations
Biosynthetic Pathway
Diterpenoid alkaloids like this compound originate from ent-kaurane or ent-atisane diterpene precursors. Geranylgeranyl pyrophosphate undergoes enzymatic cyclization to form ent-copalyl pyrophosphate, which is rearranged via Wagner–Meerwein shifts to yield ent-kaurane (23) or ent-atisane (24) skeletons . Subsequent amination introduces the nitrogen atom, forming veatchine- or atisine-type intermediates. The acetamidobenzoate moiety likely arises from late-stage esterification with 2-acetamidobenzoic acid .
Synthetic Challenges and Strategies
Total synthesis of such polycyclic alkaloids demands strategic bond disconnections and stereocontrol. A plausible route involves:
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Core Construction: Radical cyclization or Diels-Alder reactions to assemble the hexacyclic framework.
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Functionalization: Sequential oxidation, methylation, and hydroxylation to install methoxy and hydroxyl groups.
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Esterification: Coupling the C13 hydroxyl group with 2-acetamidobenzoyl chloride under Mitsunobu conditions .
Shi and Tan’s synthesis of neofinaconitine (47), a structural analog, employed a radical cyclization to form a similar scaffold in 99% yield . Adapting this approach could enable access to the target compound’s core.
Biological and Pharmacological Implications
Putative Mechanisms of Action
While direct activity data are unavailable, structural analogs like ranaconitine and aconitine exhibit sodium/potassium channel modulation . The acetamidobenzoate group may mimic endogenous ligands, enabling interactions with:
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Voltage-gated Na⁺ channels: Stabilizing the inactivated state to reduce neuronal excitability.
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Serotonin receptors: The aromatic ester could engage in π-cation interactions with 5-HT₃ subtypes.
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Cytochrome P450 enzymes: Methoxy groups may inhibit CYP3A4, altering drug metabolism .
Toxicity Considerations
Diterpenoid alkaloids often exhibit narrow therapeutic indices. The ethylamine group could confer cardiotoxicity via hERG channel blockade, prolonging QT intervals . Hydroxyl groups may mitigate this risk by enhancing metabolic clearance via glucuronidation.
Future Research Directions
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Synthetic Optimization: Develop asymmetric catalysis methods to streamline stereocontrol.
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Target Identification: Use computational docking against ion channel and receptor libraries.
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In Vivo Studies: Assess bioavailability and toxicity in model organisms.
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